相较于 SNRI 去甲文拉法辛的临床缓解率与功能改善优势
在一项针对 SSRI 部分应答 MDD 患者的大规模 IV 期头对头研究 (VIVRE, N=602) 中,沃替西汀 (10–20 mg/天) 在主要终点 MADRS 评分改善方面确证了非劣效性(差值 −0.47 分,95% CI: –1.61 to 0.67, P = .420)[1]。然而,在关键次要终点上,沃替西汀表现出显著优势:CGI-S 定义的临床缓解率在沃替西汀组为 32.5%,而在去甲文拉法辛 (50 mg/天) 组仅为 24.8%,比值比 (OR) 为 1.48 (95% CI: 1.03 to 2.15, P = .034) [1]。同时,沃替西汀组在日常功能 (P = .009) 和社交功能 (P = .045) 方面的改善均显著优于去甲文拉法辛组 [1]。
| Evidence Dimension | CGI-S Remission Rate (Week 8) |
|---|---|
| Target Compound Data | 32.5% |
| Comparator Or Baseline | Desvenlafaxine: 24.8% |
| Quantified Difference | Odds Ratio (OR) = 1.48, P = .034 |
| Conditions | Phase IV randomized, double-blind, active-controlled trial (VIVRE); adults with MDD and partial response to SSRI; vortioxetine 10–20 mg/d (n=309) vs desvenlafaxine 50 mg/d (n=293); 8 weeks. |
Why This Matters
对于对 SSRI 单药治疗部分应答的患者,沃替西汀在实现症状缓解和恢复日常/社会功能方面较 SNRI 具有显著统计学优势,影响临床换药决策和处方优先级。
- [1] McIntyre RS, Florea I, Pedersen MM, et al. Head-to-Head Comparison of Vortioxetine Versus Desvenlafaxine in Patients With Major Depressive Disorder With Partial Response to SSRI Therapy: Results of the VIVRE Study. J Clin Psychiatry. 2023;84(4):23m14780. View Source
